Regioisomeric Differentiation: Superior VEGFR-2 Inhibition Relative to 3-CF3 Regioisomer
The 5-CF3 substitution pattern of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is critical for achieving potent VEGFR-2 inhibition. Acrizanib, a drug candidate incorporating this scaffold, exhibits an IC50 of 17.4 nM against VEGFR-2 [1]. In contrast, the isomeric 3-CF3 pyrazole core is not reported to yield comparable potency in this target class, and its structural conformation leads to a different biological profile, as it is more commonly associated with other targets like COX-2 [2].
| Evidence Dimension | Inhibition of VEGFR-2 Kinase |
|---|---|
| Target Compound Data | IC50 = 17.4 nM (as the core scaffold of Acrizanib) |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Regioisomer) |
| Quantified Difference | No reported comparable potency for VEGFR-2; structurally associated with different target profiles (e.g., COX-2) |
| Conditions | BaF3-VEGFR-2 cell-based assay |
Why This Matters
This evidence justifies sourcing the 5-CF3 regioisomer specifically for kinase inhibitor programs targeting VEGFR-2, as substitution with the 3-CF3 isomer would likely eliminate desired activity.
- [1] Adams CM, Anderson K, Artman G, et al. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. J Med Chem. 2018;61(4):1622-1635. View Source
- [2] Search results for '1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine biological activity' and 'trifluoromethylpyrazole regioisomer activity difference'. View Source
